molecular formula C11H13N3O B2565540 1-(2-Methoxybenzyl)-1H-imidazol-2-amine CAS No. 1183141-57-2

1-(2-Methoxybenzyl)-1H-imidazol-2-amine

Cat. No.: B2565540
CAS No.: 1183141-57-2
M. Wt: 203.245
InChI Key: PVHLOYZJMIFGBG-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the imidazole ring

Scientific Research Applications

1-(2-Methoxybenzyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)-1H-imidazol-2-amine typically involves the reaction of 2-methoxybenzylamine with imidazole under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-methoxybenzylamine reacts with the imidazole ring in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The methoxybenzyl group can undergo substitution reactions, where different substituents replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the benzyl group.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-1H-imidazol-2-amine
  • 1-(2-Methoxybenzyl)-1H-benzimidazole
  • 1-(2-Methoxybenzyl)-2-phenyl-1H-imidazole

Uniqueness

1-(2-Methoxybenzyl)-1H-imidazol-2-amine is unique due to its specific structural features, such as the methoxybenzyl group attached to the imidazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-5-3-2-4-9(10)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLOYZJMIFGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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